5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one

Thioredoxin reductase inhibition Anticancer research Redox enzyme targeting

5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one (CAS 388061-72-1) is a selenium-containing fused heterocycle belonging to the 1,3-dithiolo[4,5-d]pyrimidine-2-selenone class. This compound features a selenocarbonyl (C=Se) group at the 2-position, distinguishing it from its 2-thioxo (C=S) and 2-oxo (C=O) analogues.

Molecular Formula C5H3N3OS2Se
Molecular Weight 264.2 g/mol
Cat. No. B12544461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one
Molecular FormulaC5H3N3OS2Se
Molecular Weight264.2 g/mol
Structural Identifiers
SMILESC12=C(N=C(NC1=O)N)SC(=[Se])S2
InChIInChI=1S/C5H3N3OS2Se/c6-4-7-2(9)1-3(8-4)11-5(12)10-1/h(H3,6,7,8,9)
InChIKeyXGAMAHTYENPENK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one: Core Structural Identity and Compound Class


5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one (CAS 388061-72-1) is a selenium-containing fused heterocycle belonging to the 1,3-dithiolo[4,5-d]pyrimidine-2-selenone class [1]. This compound features a selenocarbonyl (C=Se) group at the 2-position, distinguishing it from its 2-thioxo (C=S) and 2-oxo (C=O) analogues. It is synthesized from 2-amino-(1H,5H)pyrimidine-4,6-dione via cyclization with sodium selenide, yielding the selenone as a direct congener of the corresponding thione [2]. The compound has been catalogued in authoritative spectral databases with confirmed molecular formula C₅H₃N₃OS₂Se and a monoisotopic mass of 264.888276 g/mol [3].

Why the 2-Selenoxo Group in 5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one Cannot Be Replaced by Sulfur or Oxygen Analogues


Substituting the selenoxo moiety with a thioxo or oxo group in the 1,3-dithiolo[4,5-d]pyrimidine scaffold yields chemically and biologically non-equivalent entities. Although these analogues share an identical core, the chalcogen atom governs critical properties including hydrolytic stability, electronic absorption characteristics, and target-binding affinity. Spectroscopic evidence demonstrates that the 2-selenone and 2-thione derivatives exhibit markedly different stability profiles under alkaline conditions (pH ∼14) compared to the 2-oxo derivative, which undergoes rapid hydrolysis [1]. Furthermore, the 2-selenoxo compound has documented inhibitory activity against thioredoxin reductase 1 (TrxR1), whereas equivalent data for the 2-thioxo analogue in the same assay system have not been reported [2]. These divergent properties preclude generic interchange between the 2-selenoxo compound and its sulfur or oxygen counterparts in applications where redox activity or chalcogen-dependent target engagement is critical.

Quantitative Differentiation Evidence for 5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one Versus Closest Analogs


TrxR1 Inhibition: Potency of the 2-Selenoxo Compound vs. Class Baselines

The target compound inhibits rat liver thioredoxin reductase 1 (TrxR1) with an IC₅₀ of 1,030 nM after 5-min preincubation, measured via DTNB assay [1]. While a direct head-to-head comparison with the 2-thioxo analogue under identical conditions is absent from the published literature, this IC₅₀ establishes a quantitative potency baseline for the 2-selenoxo member within the dithiolopyrimidine class. For context, known small-molecule TrxR1 inhibitors such as auranofin exhibit IC₅₀ values in the low micromolar range, and the 2-selenoxo compound falls within a competitive window for further optimization [2]. The absence of reported TrxR1 activity for the corresponding 2-thioxo analogue underscores the functional significance of the selenocarbonyl group for this target.

Thioredoxin reductase inhibition Anticancer research Redox enzyme targeting

Hydrolytic Stability Under Alkaline Conditions: 2-Se vs. 2-O Analogue

Electronic absorption spectroscopy at pH ∼14 reveals that the 2-selenoxo derivative (and its 2-thioxo counterpart) maintains spectral stability, indicating resistance to alkaline hydrolysis. In contrast, the 2-oxo derivative undergoes rapid hydrolysis under identical conditions [1]. This class-level stability distinction is critical for synthetic applications requiring strong alkaline media or for biological assays conducted at elevated pH.

Chemical stability pH-dependent degradation Chalcogen effect

Molecular Weight and Physicochemical Distinction from the 2-Thioxo Analogue

The replacement of selenium (atomic mass 78.96 Da) with sulfur (32.06 Da) in the 2-position yields a molecular weight difference of 46.9 Da between the selenoxo and thioxo analogues. The target compound has a confirmed molecular weight of 264.19 g/mol (monoisotopic mass 264.888276 g/mol) [1], whereas the corresponding 2-thioxo analogue (C₅H₃N₃OS₃) has a molecular weight of approximately 217.29 g/mol. This 21.5% mass differential is analytically significant for LC-MS and GC-MS detection, enabling unambiguous discrimination between the two congeners in reaction mixtures [2].

Molecular weight differentiation Mass spectrometry Elemental composition

Synthetic Accessibility: Shared Precursor, Divergent Chalcogenation

Both the 2-selenoxo and 2-thioxo compounds are accessible from the same late-stage intermediate, 2-diethylimmonio-5-amino(6H)-1,3-dithiolo[4,5-d]pyrimidin-7-one salt, through treatment with sodium selenide or sodium sulfide, respectively [1]. This common precursor strategy enables parallel synthesis of matched Se/S pairs for structure-activity relationship (SAR) studies without altering the core scaffold. However, the selenation step requires careful handling of selenium reagents, which are more air-sensitive and toxicologically distinct than their sulfur counterparts.

Divergent synthesis Chalcogen incorporation Precursor flexibility

Definitive Research and Procurement Application Scenarios for 5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one


Thioredoxin Reductase 1 (TrxR1) Inhibitor Screening and Lead Optimization

The validated IC₅₀ of 1.03 µM against rat liver TrxR1 makes this compound a suitable starting point for medicinal chemistry campaigns targeting the thioredoxin system in cancer and redox-related pathologies [1]. Its potency is on par with the clinical compound auranofin, justifying its procurement as a tool compound for benchmarking novel TrxR1 inhibitors. Researchers should prioritize this 2-selenoxo derivative over the untested 2-thioxo analogue when TrxR1 engagement is the primary screening endpoint.

Alkaline-Stable Heterocyclic Building Block for Synthetic Method Development

The documented resistance of the 2-selenoxo group to alkaline hydrolysis at pH ∼14, in contrast to the labile 2-oxo derivative, positions this compound as a robust intermediate for reaction sequences requiring strong basic conditions [2]. Synthetic chemists developing tandem reactions, metallation protocols, or nucleophilic additions under alkaline media should select this selenone over the oxo analogue to avoid hydrolytic degradation.

Matched Molecular Pair SAR Studies: Chalcogen-Dependent Biological Profiling

The parallel synthesis of the 2-selenoxo and 2-thioxo compounds from a shared late-stage intermediate enables systematic head-to-head biological profiling [3]. Procurement of both compounds allows research groups to isolate the contribution of the C=Se versus C=S moiety to target affinity, cellular permeability, and metabolic stability, informing the design of optimized chalcogen-containing pharmacophores.

Analytical Reference Standard for Selenium-Specific Detection in Complex Matrices

The distinctive molecular mass of 264.19 g/mol (Δ +46.9 Da versus the thioxo analogue) and the presence of selenium's characteristic isotopic pattern provide a unique mass spectrometric signature [4]. This compound serves as a retention time and mass accuracy calibrant for LC-MS and GC-MS methods designed to detect selenium-containing small molecules in biological or environmental samples.

Quote Request

Request a Quote for 5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.